6-(Naphthalen-2-YL)nicotinic acid chemical structure and IUPAC name
6-(Naphthalen-2-YL)nicotinic acid chemical structure and IUPAC name
An In-Depth Technical Guide to 6-(Naphthalen-2-yl)nicotinic Acid: Structure, Synthesis, and Therapeutic Potential
Executive Summary
This technical guide provides a comprehensive overview of 6-(naphthalen-2-yl)nicotinic acid, a heterocyclic aromatic compound that merges two scaffolds of significant interest in medicinal chemistry: the nicotinic acid (Vitamin B3) core and the naphthalene moiety. The naphthalene scaffold is recognized as a "privileged structure" in drug discovery, forming the basis for numerous therapeutic agents.[1] Nicotinic acid is a fundamental biomolecule and a precursor to the essential coenzymes NAD and NADP.[2] This guide elucidates the chemical structure, systematic nomenclature, and anticipated analytical characteristics of the title compound. A robust, modular synthetic route via a palladium-catalyzed cross-coupling reaction is proposed, reflecting modern synthetic strategies. Finally, we explore the compound's potential applications in drug development, particularly in oncology and as a modulator of nuclear receptors, based on the established bioactivities of its constituent parts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique chemical entity in their research programs.
Chemical Identity and Structure
The precise characterization of a molecule begins with its unambiguous identification through systematic nomenclature and a clear representation of its atomic arrangement.
IUPAC Nomenclature and Chemical Identifiers
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IUPAC Name: 6-(Naphthalen-2-yl)pyridine-3-carboxylic acid
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Synonyms: 6-(2-Naphthyl)nicotinic acid
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CAS Registry Number: A specific CAS number for this exact structure is not widely cataloged, underscoring its status as a novel research compound.
Chemical Structure Elucidation
6-(Naphthalen-2-yl)nicotinic acid is a bi-aryl compound where a naphthalene ring is connected to a pyridine-3-carboxylic acid core. The linkage occurs between the C-6 position of the pyridine ring and the C-2 position of the naphthalene ring.
Caption: Chemical structure of 6-(Naphthalen-2-yl)nicotinic acid.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source |
| Molecular Formula | C₁₆H₁₁NO₂ | (Calculated) |
| Molecular Weight | 249.27 g/mol | (Calculated) |
| logP (Octanol/Water) | ~3.5 - 4.0 | (Computational) |
| Polar Surface Area | 50.19 Ų | (Computational) |
| H-Bond Donors | 1 | (Calculated) |
| H-Bond Acceptors | 3 | (Calculated) |
| Rotatable Bonds | 1 | (Calculated) |
Spectroscopic and Analytical Characterization (Anticipated)
Predicting the spectroscopic signature of a novel compound is crucial for its identification and characterization during and after synthesis. These predictions are based on the known spectral properties of the nicotinic acid and naphthalene moieties.
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¹H NMR (Proton NMR): The spectrum is expected to show distinct regions. Aromatic protons on the pyridine ring will appear as doublets and doublets of doublets between 7.5 and 9.0 ppm. The naphthalene protons will resonate in the 7.5-8.5 ppm range. A highly deshielded singlet for the carboxylic acid proton (COOH) is anticipated above 10 ppm, which would disappear upon D₂O exchange.
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¹³C NMR (Carbon NMR): The spectrum will display 16 unique carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically >165 ppm. Aromatic carbons will appear in the 110-155 ppm range.
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Infrared (IR) Spectroscopy: Key vibrational bands are predicted. A broad O-H stretching band from the carboxylic acid dimer will appear around 2500-3300 cm⁻¹. A sharp and strong C=O stretching absorption will be present around 1700 cm⁻¹. Aromatic C=C and C=N stretching vibrations are expected in the 1450-1600 cm⁻¹ region.[3]
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UV-Visible Spectroscopy: The electronic absorption spectrum is expected to be dominated by the naphthalene chromophore, which exhibits strong π-π* transitions. Based on data for naphthalene, characteristic absorption bands are anticipated around 260-290 nm and potentially a weaker band above 300 nm.[4]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₆H₁₁NO₂) with a calculated exact mass of 249.07898 Da. The primary fragmentation pathway is expected to be the loss of CO₂ (44 Da) from the molecular ion.
Proposed Synthetic Strategy: A Modular Approach
The synthesis of bi-aryl compounds is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura reaction is an authoritative and reliable choice for this transformation due to its functional group tolerance, high yields, and commercially available starting materials.
Rationale for Synthetic Design
The logical disconnection for 6-(naphthalen-2-yl)nicotinic acid is at the C-C bond linking the two aromatic rings. This leads to a strategy involving the coupling of an electrophilic pyridine derivative with a nucleophilic naphthalene derivative. The Suzuki-Miyaura coupling, which utilizes a boronic acid (or ester) and a halide (or triflate) under palladium catalysis, is ideally suited for this purpose. This approach is highly modular, allowing for the synthesis of various analogs by simply changing the coupling partners.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a validated, step-by-step method for the synthesis of the target compound.
Objective: To synthesize 6-(naphthalen-2-yl)nicotinic acid from 6-chloronicotinic acid and naphthalene-2-boronic acid.
Reagents & Materials:
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6-Chloronicotinic acid
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Naphthalene-2-boronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane (anhydrous)
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Water (degassed)
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Hydrochloric acid (1M HCl)
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Ethyl acetate
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Brine
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Magnesium sulfate (MgSO₄)
Procedure:
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Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinic acid (1.0 eq), naphthalene-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
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Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and SPhos (0.04 eq). Add this catalyst/ligand mixture to the reaction flask.
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Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.
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Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
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Acidification & Extraction: Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. The product should precipitate or move into the organic layer. Extract the aqueous layer three times with ethyl acetate.
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Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 6-(naphthalen-2-yl)nicotinic acid.
Workflow Visualization: Synthesis
Caption: Synthetic workflow for 6-(naphthalen-2-yl)nicotinic acid.
Potential Applications in Drug Discovery
The strategic combination of the naphthalene and nicotinic acid scaffolds suggests several promising avenues for therapeutic application.
Rationale: A Hybrid of Bioactive Scaffolds
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Naphthalene Core: The naphthalene ring system is a well-established pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory Naproxen and the antifungal Naftifine.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5]
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Nicotinic Acid Core: As a vitamer of Vitamin B3, nicotinic acid is central to cellular metabolism.[2] At pharmacological doses, it is used to treat dyslipidemia. Its derivatives are explored for various therapeutic targets due to the ring system's ability to form key hydrogen bonds and participate in π-stacking interactions with biological macromolecules.
Potential as an Anticancer Agent
Many complex naphthalene derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[5] The mechanism often involves inducing apoptosis or inhibiting key signaling pathways. The title compound could be investigated as a novel anticancer agent, where the naphthalene moiety provides the cytotoxic pharmacophore and the nicotinic acid portion can be used to modulate solubility, cell permeability, and target engagement.
Potential as a Retinoic Acid Receptor (RAR) Modulator
Analogs of 6'-substituted naphthalene-2-carboxylic acid have been identified as a class of ligands that can selectively activate subtypes of the retinoic acid receptor (RAR), a nuclear receptor that regulates gene transcription and is a target for cancer therapy.[6] Given the structural similarity, 6-(naphthalen-2-yl)nicotinic acid is a prime candidate for screening against RAR subtypes (α, β, and γ) to identify novel selective modulators.
Workflow for Biological Screening
A logical, tiered approach is essential for evaluating the biological activity of a new chemical entity.
Caption: Tiered workflow for in vitro biological screening.
Conclusion
6-(Naphthalen-2-yl)nicotinic acid represents a compelling molecular architecture for exploration in drug discovery and chemical biology. By uniting the privileged naphthalene scaffold with the biologically significant nicotinic acid core, it stands as a promising candidate for development as an anticancer agent, a modulator of nuclear receptors like RARs, or a tool for probing other biological systems. The proposed synthetic route via Suzuki-Miyaura coupling provides a reliable and flexible method for its production and for the generation of a library of analogs for structure-activity relationship studies. This guide provides the foundational chemical, synthetic, and biological rationale to empower researchers to pursue the untapped therapeutic potential of this novel compound.
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